molecular formula C10H15N3O3S B14840920 5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide

5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide

Cat. No.: B14840920
M. Wt: 257.31 g/mol
InChI Key: UEQGKFMVQAUHMF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a pyridine-2-sulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

5-cyclopropyloxy-3-(dimethylamino)pyridine-2-sulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-13(2)9-5-8(16-7-3-4-7)6-12-10(9)17(11,14)15/h5-7H,3-4H2,1-2H3,(H2,11,14,15)

InChI Key

UEQGKFMVQAUHMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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